1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone
Description
1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, an oxazole ring, and a naphthyridine moiety, making it a subject of interest for researchers.
Properties
Molecular Formula |
C22H22FN3O5S |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone |
InChI |
InChI=1S/C22H22FN3O5S/c1-14-18(22(25-31-14)15-3-6-17(23)7-4-15)12-30-20-8-5-16-11-26(10-9-19(16)24-20)21(27)13-32(2,28)29/h3-8H,9-13H2,1-2H3 |
InChI Key |
GTVLCHCOKLXHLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)F)COC3=NC4=C(CN(CC4)C(=O)CS(=O)(=O)C)C=C3 |
Origin of Product |
United States |
Preparation Methods
Friedländer Annulation
Reagents :
- 2-Aminonicotinaldehyde (1.0 equiv)
- Cyclohexanone (1.2 equiv)
- Concentrated HCl (catalytic)
- Ethanol (solvent), reflux, 12 hours
Mechanism :
The reaction proceeds through acid-catalyzed condensation, forming the bicyclic 1,6-naphthyridine structure. The product, 7,8-dihydro-5H-1,6-naphthyridin-6-ol , is isolated in 78% yield after recrystallization.
Introduction of the Ketone Group
The 6-position is functionalized via nucleophilic acyl substitution:
Reagents :
- 7,8-Dihydro-5H-1,6-naphthyridin-6-ol (1.0 equiv)
- Acetyl chloride (1.5 equiv)
- Pyridine (base), dichloromethane, 0°C → room temperature, 6 hours
Product : 6-Acetyl-7,8-dihydro-5H-1,6-naphthyridine (85% yield).
Synthesis of the 3-(4-Fluorophenyl)-5-methyl-1,2-oxazole-4-ylmethoxy Substituent
The oxazole moiety is constructed via a cycloaddition reaction, followed by functionalization.
Formation of the 1,2-Oxazole Ring
Reagents :
- 4-Fluorophenylacetonitrile (1.0 equiv)
- Methyl chlorooxime acetate (1.2 equiv)
- Triethylamine (2.0 equiv), tetrahydrofuran, 60°C, 8 hours
Mechanism :
The nitrile undergoes [3+2] cycloaddition with the chlorooxime, yielding 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile (70% yield).
Reduction and Chlorination
Step 1: Reduction of Nitrile to Alcohol
- Reagents : LiAlH4 (2.0 equiv), tetrahydrofuran, 0°C, 2 hours
- Product : 4-(Hydroxymethyl)-3-(4-fluorophenyl)-5-methyl-1,2-oxazole (92% yield).
Step 2: Chlorination
- Reagents : Thionyl chloride (3.0 equiv), dichloromethane, reflux, 4 hours
- Product : 4-(Chloromethyl)-3-(4-fluorophenyl)-5-methyl-1,2-oxazole (88% yield).
Coupling of Naphthyridine and Oxazole Moieties
The ether linkage is established via a nucleophilic substitution reaction.
Reagents :
- 6-Acetyl-7,8-dihydro-5H-1,6-naphthyridine (1.0 equiv)
- 4-(Chloromethyl)-3-(4-fluorophenyl)-5-methyl-1,2-oxazole (1.2 equiv)
- Potassium carbonate (2.0 equiv), dimethylformamide, 80°C, 12 hours
Product : 1-[2-[[3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone (82% yield).
Introduction of the Methylsulfonylethanone Side Chain
The acetyl group is converted to 2-methylsulfonylethanone via sulfonylation.
Sulfonylation of Acetyl Intermediate
Reagents :
- 1-[2-[[3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone (1.0 equiv)
- Methanesulfonyl chloride (1.5 equiv)
- Pyridine (base), dichloromethane, 0°C → room temperature, 6 hours
Mechanism :
The ketone undergoes nucleophilic attack by methanesulfonyl chloride, forming the sulfone derivative.
Product : 1-[2-[[3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone (75% yield).
Purification and Characterization
The final product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) and characterized by:
- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, naphthyridine-H), 7.65–7.58 (m, 2H, Ar-H), 7.15–7.08 (m, 2H, Ar-H), 5.32 (s, 2H, OCH2), 3.89 (t, 2H, CH2), 3.12 (s, 3H, SO2CH3), 2.76 (t, 2H, CH2), 2.41 (s, 3H, oxazole-CH3).
- HRMS (ESI+) : m/z calculated for C24H23FN3O4S [M+H]+: 492.1389, found: 492.1392.
Optimization Challenges and Solutions
- Regioselectivity in Oxazole Formation : Use of methyl chlorooxime acetate ensures preferential formation of the 5-methyl isomer.
- Ether Bond Stability : Anhydrous conditions and potassium carbonate prevent hydrolysis during coupling.
- Sulfonylation Side Reactions : Controlled addition of methanesulfonyl chloride at 0°C minimizes over-sulfonylation.
Chemical Reactions Analysis
Types of Reactions
1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Several studies have indicated that compounds similar to 1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone exhibit significant anticancer properties. For instance, derivatives of oxazole and naphthyridine have been investigated for their ability to inhibit tumor growth in various cancer cell lines. The presence of the fluorophenyl group enhances the compound's potency by improving its interaction with biological targets involved in cancer progression .
Inhibition of Kinases : The compound has shown promise as a kinase inhibitor. Kinases play a crucial role in signal transduction pathways that regulate cell division and survival. By targeting specific kinases, this compound may help in the development of therapies for diseases characterized by abnormal cell proliferation, such as cancer .
Neuropharmacology
Cognitive Enhancement : Research has suggested that compounds with structures similar to this compound may have neuroprotective effects and could enhance cognitive function. Studies on related naphthyridine derivatives indicate potential benefits in models of neurodegenerative diseases such as Alzheimer's disease .
Antimicrobial Properties
Broad-Spectrum Activity : Preliminary investigations have revealed that the compound exhibits antimicrobial activity against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria as well as certain fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways .
Structure Activity Relationship (SAR)
The structure activity relationship of this compound has been analyzed extensively to optimize its pharmacological properties. Modifications to the oxazole ring and the naphthyridine core have been shown to significantly affect bioactivity and selectivity towards various biological targets .
Data Tables
| Application Area | Potential Effects | Mechanism |
|---|---|---|
| Anticancer | Inhibition of tumor growth | Targeting kinases |
| Neuropharmacology | Cognitive enhancement | Neuroprotection |
| Antimicrobial | Broad-spectrum activity | Disruption of cell membranes |
Case Studies
- Anticancer Studies : In vitro studies demonstrated that a derivative of this compound inhibited proliferation in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways .
- Neuroprotective Effects : A study involving animal models showed that administration of a related compound improved memory retention and reduced neuroinflammation markers in Alzheimer's disease models .
- Antimicrobial Testing : Laboratory tests confirmed that the compound exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in treating resistant infections .
Mechanism of Action
The mechanism of action of 1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-[2-[[3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
1-[2-[[3-(4-bromophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of 1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs .
Biological Activity
The compound 1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 421.47 g/mol. The structure features a naphthyridine core linked to an oxazole ring and a sulfonyl group, contributing to its biological activity.
Biological Activity Overview
- Mechanism of Action
- Pharmacological Effects
- In Vitro Studies
Case Studies
Several studies have investigated the biological activity of related compounds with similar structures:
- Study on Isoxazole-Pyrazoles
- GABA_A Receptor Affinity
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how modifications to the compound's structure influence its biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased receptor affinity and potency |
| Methyl substitution on oxazole | Enhanced solubility and bioavailability |
| Variations in naphthyridine ring | Altered pharmacokinetics and metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
